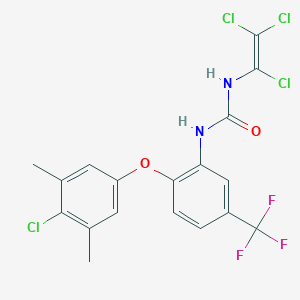
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea
Übersicht
Beschreibung
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C18H13Cl4F3N2O2 and its molecular weight is 488.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H13ClF3NO
- Molecular Weight : 315.72 g/mol
- CAS Number : 218156-26-4
The structure features a urea moiety linked to a chlorinated aromatic system, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have demonstrated that derivatives of chlorinated phenyl compounds can inhibit viral replication in various cell lines. Specifically, the compound's structural analogs have shown effectiveness against human adenovirus (HAdV), with some exhibiting selectivity indexes greater than 100 and IC50 values in the sub-micromolar range .
Antimalarial Activity
Similar compounds have also been evaluated for antimalarial activity. A series of triazine derivatives showed modest antimalarial effects, suggesting that modifications in the chlorinated phenyl structure could enhance activity against Plasmodium species . The presence of trifluoromethyl and chloro groups may contribute to this bioactivity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with viral DNA replication processes or inhibit critical enzymes necessary for viral propagation .
Study 1: Antiviral Efficacy Against HAdV
In a study evaluating various substituted phenyl ureas for antiviral activity against HAdV, this compound was found to possess significant antiviral properties. The IC50 was reported at 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index .
Study 2: Antimalarial Activity Assessment
Another study focused on the antimalarial potential of phenyl urea derivatives showed that compounds with similar structural features exhibited varying degrees of activity against Plasmodium falciparum. While specific data on this compound were not detailed in this study, the findings suggest that further exploration into its antimalarial properties could be warranted .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClF3NO |
| Molecular Weight | 315.72 g/mol |
| CAS Number | 218156-26-4 |
| Antiviral IC50 | 0.27 μM |
| Cytotoxicity CC50 | 156.8 μM |
| Selectivity Index | >100 |
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4F3N2O2/c1-8-5-11(6-9(2)14(8)19)29-13-4-3-10(18(23,24)25)7-12(13)26-17(28)27-16(22)15(20)21/h3-7H,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNBSGJDHXTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















